3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the practical methods for synthesizing 3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves a three-component reaction. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation . Another approach includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylate followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other green chemistry approaches are promising for scaling up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . It also inhibits EGFR tyrosine kinase, which is involved in cell proliferation and survival . The molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Known for its use in the preparation of methoxyquinazoline derivatives.
Uniqueness
3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific inhibitory activity against CDK2 and EGFR, making it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2,4H,1H3,(H,7,8,10,11) |
InChI Key |
TXBQSUKLTCYXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2C1C(=O)NC=N2 |
Origin of Product |
United States |
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